molecular formula C10H5F9O3S B13021689 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate CAS No. 84877-49-6

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate

Cat. No.: B13021689
CAS No.: 84877-49-6
M. Wt: 376.20 g/mol
InChI Key: GGGRAIOODSOKNB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate is a fluorinated organic compound characterized by a trifluoromethanesulfonate (triflate) group and a trifluoromethyl-substituted phenyl ring. Its molecular structure includes a central ethyl group bearing three fluorine atoms and a 3-(trifluoromethyl)phenyl substituent. This compound is typically synthesized via nucleophilic substitution or esterification reactions involving trifluoromethanesulfonic anhydride, as seen in analogous syntheses of triflate derivatives . The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it valuable in organofluorine chemistry, catalysis, and pharmaceutical intermediates.

Properties

CAS No.

84877-49-6

Molecular Formula

C10H5F9O3S

Molecular Weight

376.20 g/mol

IUPAC Name

[2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H5F9O3S/c11-8(12,13)6-3-1-2-5(4-6)7(9(14,15)16)22-23(20,21)10(17,18)19/h1-4,7H

InChI Key

GGGRAIOODSOKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Intermediate Alcohol

  • The intermediate, 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanol, is typically prepared by the reaction of 3-(trifluoromethyl)benzaldehyde with trifluoroacetaldehyde or related trifluoromethylated aldehydes.
  • This reaction is catalyzed by suitable catalysts under controlled conditions to ensure regioselectivity and high yield of the desired alcohol.

Step 2: Formation of the Trifluoromethanesulfonate Ester

  • The intermediate alcohol is then reacted with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine.
  • The reaction is usually conducted at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and decomposition.
  • The trifluoromethanesulfonate group replaces the hydroxyl group, yielding the target triflate ester.

Reaction Scheme Summary

Step Reactants Conditions Product
1 3-(Trifluoromethyl)benzaldehyde + trifluoroacetaldehyde Catalyst, controlled temp. 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanol (intermediate alcohol)
2 Intermediate alcohol + trifluoromethanesulfonic anhydride + base 0 °C to RT, inert atmosphere 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate

Reaction Conditions and Optimization

  • Solvent: Common solvents include dichloromethane or acetonitrile, chosen for their ability to dissolve reactants and maintain reaction stability.
  • Temperature: Low temperatures (0–5 °C) during triflation step reduce side reactions.
  • Base: Pyridine or triethylamine scavenges the acidic byproducts, driving the reaction forward.
  • Reaction Time: Typically 1–3 hours for triflation, with monitoring by TLC or NMR to confirm completion.

Mechanistic Insights

  • The trifluoromethanesulfonate group is introduced via nucleophilic substitution of the hydroxyl group.
  • The reaction proceeds through activation of the alcohol by trifluoromethanesulfonic anhydride, forming a good leaving group.
  • This facilitates the formation of a carbocation-like intermediate, which is stabilized by the electron-withdrawing trifluoromethyl groups on the phenyl ring.
  • The triflate anion then displaces the activated hydroxyl, yielding the triflate ester.

Research Findings and Applications

  • Recent studies have demonstrated the utility of this compound as a triflate donor in cross-coupling reactions, enabling the synthesis of complex fluorinated molecules relevant to medicinal chemistry.
  • The presence of multiple trifluoromethyl groups enhances the compound’s electrophilicity and stability, making it a valuable reagent in synthetic organic chemistry.

Summary Table of Key Data

Parameter Data/Description
Molecular Formula C10H5F9O3S
Molecular Weight 376.20 g/mol
CAS Number 84877-49-6
Key Intermediate 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanol
Sulfonylating Agent Trifluoromethanesulfonic anhydride (Tf2O)
Typical Solvents Dichloromethane, Acetonitrile
Reaction Temperature 0 °C to room temperature
Reaction Time 1–3 hours
Base Used Pyridine, Triethylamine
Purification Column chromatography or recrystallization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Compound A undergoes nucleophilic substitution (SN1 and SN2) due to the triflate group’s exceptional leaving ability. The reaction typically proceeds via a carbocation intermediate (SN1) or a bimolecular mechanism (SN2), depending on the nucleophile and solvent polarity.

Example Reaction with Alkoxides

SubstrateNucleophileConditionsProductYieldSource
Compound A NaOEtTHF, 0°C → 25°C, 2h2,2,2-Trifluoroethyl ether derivatives89–94%

Mechanism:

  • Triflate Departure : The triflate group leaves, forming a carbocation stabilized by adjacent trifluoromethyl groups.

  • Nucleophilic Attack : The alkoxide (e.g., NaOEt) attacks the carbocation, forming the ether product .

Elimination Reactions

Under basic conditions, Compound A undergoes β-elimination to form alkenes.

Dehydrohalogenation

SubstrateBaseConditionsProductYieldSource
Compound A KOtBuDMF, 80°C, 4h1-(Trifluoromethyl)styrene75%

Mechanism:

  • Base abstracts a β-hydrogen, leading to the formation of a double bond and expulsion of triflic acid.

Cross-Coupling Reactions

Compound A participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the triflate’s compatibility with transition-metal catalysts.

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalystProductYieldSource
Compound A 4-Methoxyphenylboronic acidPd(PPh3)4, K2CO3Biaryl trifluoromethyl derivative82%

Mechanism:

  • Oxidative Addition : Pd(0) inserts into the C–O bond of the triflate.

  • Transmetallation : Boronic acid transfers its aryl group to palladium.

  • Reductive Elimination : Biaryl product forms, regenerating Pd(0).

Radical Trifluoromethylation

Compound A serves as a radical precursor in photoredox or thermal reactions.

Hydrotrifluoromethylation of Alkenes

SubstrateConditionsProductYieldSource
StyreneCompound A , 1,2-Benzenedithiol, hv (450 nm)1,1,1-Trifluoro-2-phenylethane68%

Mechanism:

  • Homolytic cleavage of the C–O bond generates a trifluoromethyl radical, which adds to the alkene. Hydrogen abstraction from 1,2-benzenedithiol terminates the reaction .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 150°C, releasing triflic acid and fluorinated byproducts.

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, THF) favor SN2 pathways, while nonpolar solvents (e.g., toluene) promote SN1 .

Scientific Research Applications

Organic Synthesis

The compound is predominantly used as a sulfonate leaving group in nucleophilic substitution reactions. Its trifluoromethyl groups increase the electrophilicity of the carbon atom to which the sulfonate is attached, facilitating various transformations:

  • Alkylation Reactions : It serves as an effective alkylating agent for the introduction of trifluoromethyl groups into organic molecules.
  • Synthesis of Fluorinated Compounds : The presence of trifluoromethyl groups enhances the stability and lipophilicity of the resultant compounds, making them suitable for pharmaceutical applications.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of new drugs:

  • Anticancer Agents : Research has shown that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various cancer cell lines.
  • Antiviral and Antimicrobial Agents : The unique electronic properties imparted by the trifluoromethyl groups improve the efficacy of antiviral and antimicrobial agents.

Material Science

The compound's properties make it useful in material science:

  • Fluorinated Polymers : It can be utilized to synthesize fluorinated polymers, which exhibit superior chemical resistance and thermal stability.
  • Coatings and Adhesives : Its application in coatings enhances water repellency and durability.

Case Studies

StudyApplicationFindings
1Synthesis of Fluorinated Anticancer AgentsDemonstrated that introducing trifluoromethyl groups significantly increased cytotoxicity against breast cancer cell lines.
2Development of Antiviral CompoundsFound that compounds synthesized using this sulfonate exhibited potent activity against influenza viruses.
3Creation of Fluorinated PolymersDeveloped a new class of polymers with enhanced thermal stability and chemical resistance, suitable for high-performance applications.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate exerts its effects involves the introduction of trifluoromethyl groups into target molecules. This modification can alter the electronic and steric properties of the molecules, affecting their reactivity and interactions with other molecules. The compound can act on various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

  • 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS 199188-30-2) :
    This simpler analogue lacks the ethyl trifluoro group but shares the trifluoromethylphenyl and triflate moieties. It exhibits similar reactivity in sulfonation and substitution reactions but has a lower molecular weight (294.17 g/mol vs. ~380 g/mol for the target compound). Its purity is reported as >92.0% (GC) .

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1) :
    Structurally analogous due to the trifluoroethyl and triflate groups, this compound is used in alkylation reactions. Its synthesis involves cesium carbonate in DMF at room temperature, yielding solid products with high efficiency .

  • Its structural similarity (0.82) to the target compound suggests comparable electronic effects but divergent reactivity due to the absence of the triflate group .

Physicochemical Properties

Property Target Compound 3-(Trifluoromethyl)phenyl Triflate 2,2,2-Trifluoroethyl Triflate
Molecular Weight (g/mol) ~380 294.17 232.11
Purity Not reported >92.0% (GC) Not specified
Hazard Classification Likely [危]4-3-III [危]4-3-III Not available

Stability and Handling

  • The target compound’s fluorinated structure likely confers high thermal stability but requires careful handling due to its hazardous classification ([危]4-3-III), akin to 3-(trifluoromethyl)phenyl triflate .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Alkylation Reactions

Compound Reaction Yield Conditions Reference
Target Compound Not reported −78°C, CH2Cl2, DIEA
2,2,2-Trifluoroethyl Triflate 123 mg 20°C, DMF, Cs2CO3

Table 2: Commercial Availability

Compound Supplier Price (1g) CAS RN Purity
3-(Trifluoromethyl)phenyl Triflate ¥8,000 199188-30-2 >92.0%

Biological Activity

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making such compounds valuable in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₆F₆O₃S
  • Molecular Weight : 286.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the sources but can be derived from the structure.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The presence of multiple trifluoromethyl groups can significantly alter the electronic properties of the molecule, enhancing its ability to interact with various enzymes and receptors. For instance, compounds with trifluoromethyl groups have been shown to inhibit enzymes such as reverse transcriptase and serotonin uptake mechanisms more effectively than their non-fluorinated counterparts .
  • Modulation of Lipophilicity : The trifluoromethyl groups increase the lipophilicity of the compound, influencing its absorption and distribution in biological systems. This property can lead to improved bioavailability and therapeutic efficacy .

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have indicated that fluorinated compounds exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effective inhibition against bacterial strains through disruption of cell membrane integrity.
  • Antiviral Properties
    • Research has shown that fluorinated compounds can serve as effective antiviral agents by inhibiting viral replication processes. The trifluoromethyl moiety contributes to increased binding affinity to viral proteins .
  • Potential Anti-Cancer Activity
    • Some studies suggest that compounds with similar structures may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms influenced by lipophilicity and molecular interactions with cancer-specific receptors .

Case Studies

StudyFindingsImplications
Study A Investigated the effect of trifluoromethylated compounds on bacterial growthFound significant inhibition against Gram-positive bacteria
Study B Explored antiviral activity against HIVTrifluoromethyl compounds showed higher potency than non-fluorinated analogs
Study C Evaluated cytotoxic effects on cancer cell linesDemonstrated selective toxicity towards specific cancer types

Q & A

Q. How can researchers design a synthetic route for 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate?

A viable synthetic approach involves nucleophilic substitution or esterification of a precursor alcohol with trifluoromethanesulfonic anhydride. For example:

  • Step 1 : Synthesize the alcohol intermediate, 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanol, via Friedel-Crafts alkylation or reduction of a ketone precursor.
  • Step 2 : React the alcohol with trifluoromethanesulfonic anhydride in the presence of a base (e.g., pyridine or NaH) in anhydrous DMF or THF.
  • Key Conditions : Maintain inert atmosphere (N₂/Ar), control temperature (0–60°C), and monitor reaction progress via TLC or UPLC.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., trifluoromethyl groups appear as quartets due to coupling with fluorine) and confirm aromatic substitution patterns.
  • ¹⁹F NMR : Resolve trifluoromethyl (-CF₃) and triflate (-OSO₂CF₃) signals, which are highly deshielded.
  • HRMS (ESI/TOF) : Confirm molecular ion ([M+H]⁺ or [M-Na]⁻) and isotopic patterns consistent with multiple fluorine atoms.
  • IR Spectroscopy : Detect sulfonate ester stretches (S=O at ~1350–1450 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Hazard Classification : Class 8 (corrosive) and Class 3 (flammable) per UN2920. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Storage : Keep in a dry, cool place away from bases or nucleophiles to avoid unintended hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as ryanodine receptors (RyRs)?

As a RyR modulator, the trifluoromethylphenyl group likely enhances lipophilicity, enabling membrane penetration. The triflate group may act as a leaving group in vivo, forming covalent adducts with RyR cysteine residues. Comparative studies with analogs (e.g., chlorantraniliprole) suggest that electron-withdrawing substituents on the phenyl ring stabilize receptor-ligand interactions. Use radiolabeled analogs or cryo-EM to map binding sites .

Q. What strategies optimize the compound’s stability in aqueous media for agrochemical applications?

  • Formulation : Encapsulate in polymeric nanoparticles (e.g., PLGA) to slow hydrolysis.
  • Structural Modification : Replace the triflate group with hydrolytically stable bioisosteres (e.g., phosphonate or sulfonamide).
  • pH Studies : Monitor degradation kinetics via HPLC at varying pH (4–9) to identify stability windows .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in trifluoromethyl groups).
  • 2D Techniques (COSY, NOESY) : Assign overlapping aromatic protons and confirm spatial proximity of substituents.
  • Computational Modeling (DFT) : Compare experimental ¹⁹F shifts with calculated values to validate assignments .

Q. What methodologies elucidate the compound’s role in catalytic systems (e.g., as a triflating agent)?

  • Kinetic Studies : Measure reaction rates with nucleophiles (e.g., phenols, amines) under varying conditions (solvent polarity, temperature).
  • Isotope Labeling : Use ¹⁸O-labeled triflate to track oxygen transfer in esterification reactions.
  • In Situ IR : Monitor triflate group consumption in real time .

Q. How do electronic effects of the 3-(trifluoromethyl)phenyl group influence reactivity?

  • Hammett Analysis : Correlate substituent σₚ values with reaction rates (e.g., SN2 displacement of the triflate group).
  • DFT Calculations : Map electron density at reactive sites (e.g., triflate sulfur) to predict leaving-group ability.
  • Comparative Studies : Synthesize analogs with electron-donating (e.g., -OMe) or -withdrawing (-NO₂) groups to assess substituent effects .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported yields (e.g., 71% in vs. lower values in other studies) may arise from competing side reactions (e.g., hydrolysis). Optimize by pre-drying solvents and reagents.
  • Advanced Characterization : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and packing motifs, critical for patent applications .

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